molecular formula C21H18F2N2O3 B2555584 N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide CAS No. 1421475-77-5

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Cat. No.: B2555584
CAS No.: 1421475-77-5
M. Wt: 384.383
InChI Key: OBVXWCPHQSXIBO-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms and a naphthalene ring in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 3,4-difluoroaniline, under controlled conditions.

    Introduction of the hydroxy-naphthyl group: The resulting intermediate is then reacted with a hydroxy-naphthyl derivative, such as 3-hydroxy-3-(naphthalen-1-yl)propylamine, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new fluorinated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a hydroxy-naphthyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dichlorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.

    N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Similar structure but with a phenyl group instead of a naphthalene ring.

Uniqueness

The unique combination of fluorine atoms and a hydroxy-naphthyl group in N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide may confer distinct chemical and biological properties, such as increased stability, enhanced binding affinity, and specific reactivity.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c22-17-9-8-14(12-18(17)23)25-21(28)20(27)24-11-10-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19,26H,10-11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVXWCPHQSXIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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